Ikk|A-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

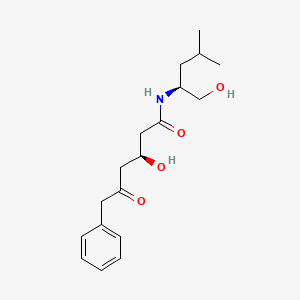

Properties

Molecular Formula |

C18H27NO4 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

(3S)-3-hydroxy-N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-5-oxo-6-phenylhexanamide |

InChI |

InChI=1S/C18H27NO4/c1-13(2)8-15(12-20)19-18(23)11-17(22)10-16(21)9-14-6-4-3-5-7-14/h3-7,13,15,17,20,22H,8-12H2,1-2H3,(H,19,23)/t15-,17-/m0/s1 |

InChI Key |

AZUKRZGSIRBRCH-RDJZCZTQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](CO)NC(=O)C[C@H](CC(=O)CC1=CC=CC=C1)O |

Canonical SMILES |

CC(C)CC(CO)NC(=O)CC(CC(=O)CC1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

IKK-IN-3: An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKK-IN-3 is a potent and selective inhibitor of IκB kinase 2 (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKKβ, IKK-IN-3 effectively blocks the phosphorylation of IκBα, preventing its subsequent ubiquitination and degradation. This action sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory and cell survival genes. This technical guide provides a comprehensive overview of the mechanism of action of IKK-IN-3, including its effects on the NF-κB signaling cascade, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of the IKK/NF-κB Signaling Pathway

The primary mechanism of action of IKK-IN-3 is the selective inhibition of the catalytic activity of IKKβ (also known as IKK2).[1][2] The IκB kinase (IKK) complex, consisting of the catalytic subunits IKKα (IKK1) and IKKβ (IKK2), and the regulatory subunit NEMO (IKKγ), is a central regulator of the canonical NF-κB pathway.[3][4][5]

Upon stimulation by various pro-inflammatory stimuli, such as tumor necrosis factor-α (TNF-α) or interleukin-1β (IL-1β), the IKK complex is activated.[6] The activated IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitor of κBα (IκBα) at serine residues 32 and 36.[6] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[6]

The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically composed of p65/RelA and p50 subunits), allowing its translocation from the cytoplasm into the nucleus.[6] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival.[6]

IKK-IN-3, by directly inhibiting the kinase activity of IKKβ, prevents the initial phosphorylation of IκBα. This blockade halts the entire downstream cascade, effectively keeping NF-κB sequestered in the cytoplasm in its inactive state and thereby suppressing the expression of NF-κB target genes.

Quantitative Data

The inhibitory potency and selectivity of IKK-IN-3 have been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency for IKKβ and selectivity over the closely related IKKα.

| Target | IC50 (nM) | Reference |

| IKKβ (IKK2) | 19 | [1][2] |

| IKKα (IKK1) | 400 | [1][2] |

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by IKK-IN-3.

Experimental Protocols

The following protocols are representative of the methods used to characterize IKKβ inhibitors like IKK-IN-3.

In Vitro IKKβ Kinase Assay (IC50 Determination)

This protocol is a generalized procedure based on commercially available kinase assay kits to determine the IC50 value of an inhibitor against IKKβ.

Objective: To measure the concentration of IKK-IN-3 required to inhibit 50% of the IKKβ kinase activity in a cell-free system.

Materials:

-

Recombinant human IKKβ enzyme

-

IKK substrate peptide (e.g., IKKtide)

-

ATP

-

Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

-

IKK-IN-3 (or other test inhibitor)

-

96-well or 384-well plates (white, for luminescence detection)

-

ADP-Glo™ Kinase Assay Kit (Promega) or Transcreener® ADP² Assay (BellBrook Labs)

-

Microplate reader capable of luminescence or fluorescence detection

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a 1x kinase assay buffer from a concentrated stock.

-

Prepare serial dilutions of IKK-IN-3 in the kinase assay buffer at 10-fold the final desired concentrations. A DMSO control should also be prepared.

-

-

Set up Kinase Reaction:

-

Add the kinase assay buffer to all wells of the microplate.

-

Add the serially diluted IKK-IN-3 or DMSO control to the appropriate wells.

-

Add the IKK substrate peptide to all wells.

-

Add ATP to all wells except the "no ATP" control.

-

Initiate the kinase reaction by adding the diluted recombinant IKKβ enzyme to all wells except the "no enzyme" control.

-

-

Incubation:

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

-

-

Detection of Kinase Activity (using ADP-Glo™ as an example):

-

After the incubation period, add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to all wells to convert the generated ADP to ATP and then to a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a microplate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of IKKβ inhibition versus the log concentration of IKK-IN-3.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Cell-Based Assay: Inhibition of TNF-α-Induced IκBα Degradation

This protocol describes a method to assess the cellular activity of IKK-IN-3 by measuring its ability to block the degradation of IκBα in response to a pro-inflammatory stimulus.

Objective: To determine if IKK-IN-3 can inhibit the IKKβ-mediated degradation of IκBα in a cellular context.

Materials:

-

Human cell line responsive to TNF-α (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

IKK-IN-3

-

TNF-α

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of IKK-IN-3 or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation. A non-stimulated control should be included.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Acquisition and Analysis:

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

The inhibition of IκBα degradation will be observed as a preservation of the IκBα protein band in the IKK-IN-3 treated, TNF-α stimulated samples compared to the TNF-α stimulated control.

-

Experimental Workflow and Logic Diagrams

The following diagrams provide a visual representation of the experimental workflows.

In Vitro Kinase Assay Workflow

Cell-Based Assay Logic Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. promega.com [promega.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Discovery of a novel IKK-β inhibitor by ligand-based virtual screening techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Target of IKK-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular target and mechanism of action of IKK-IN-3, a potent and selective kinase inhibitor. This document details the quantitative inhibitory activity of IKK-IN-3, outlines representative experimental protocols for its characterization, and visualizes its role within the canonical NF-κB signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in kinase inhibitor research and drug development.

Primary Cellular Target and Selectivity

IKK-IN-3 is a potent and selective inhibitor of IκB kinase 2 (IKK2) , also known as IKKβ .[1] IKKβ is a critical serine/threonine kinase that plays a central role in the activation of the canonical nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammatory responses, immune function, and cell survival.[2][3][4]

The inhibitory activity of IKK-IN-3 has been quantified, demonstrating significant potency and selectivity for IKKβ over the closely related isoform IKKα (IKK1).

Table 1: In Vitro Inhibitory Activity of IKK-IN-3

| Target | IC50 (nM) |

| IKKβ (IKK2) | 19 |

| IKKα (IKK1) | 400 |

Data sourced from Kempson J, et al. J Med Chem. 2009;52(7):1994‐2005.[1][5]

The data clearly indicates that IKK-IN-3 is approximately 21-fold more selective for IKKβ than for IKKα. Information regarding the broader kinase selectivity profile of IKK-IN-3 against a wider panel of kinases is not extensively available in the public domain.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The primary mechanism of action of IKK-IN-3 is the inhibition of the kinase activity of IKKβ. In the canonical NF-κB pathway, a variety of extracellular stimuli, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1), lead to the activation of the IKK complex.[6][7] This complex is typically composed of the catalytic subunits IKKα and IKKβ, and a regulatory subunit called NF-κB essential modulator (NEMO/IKKγ).[2][4]

Upon activation, IKKβ phosphorylates the inhibitory protein IκBα at specific serine residues (Ser32 and Ser36).[8] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p50/p65), allowing it to translocate from the cytoplasm to the nucleus.[8][9] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of numerous genes involved in inflammation, immunity, and cell survival.[7][9]

By inhibiting the catalytic activity of IKKβ, IKK-IN-3 prevents the phosphorylation of IκBα. This stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of its target genes.

Experimental Protocols

The following section details a representative methodology for determining the in vitro kinase inhibitory activity of a compound like IKK-IN-3. This protocol is based on commonly used biochemical kinase assays.

In Vitro IKKβ Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of IKK-IN-3 against recombinant human IKKβ.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation motif, such as IKKtide)[10]

-

Adenosine triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)[11]

-

IKK-IN-3 (or other test compounds) dissolved in DMSO

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

-

96-well assay plates

-

Phosphocellulose filter mats or luminescence plate reader

-

Scintillation counter (for radiometric assay)

Procedure:

-

Compound Preparation: A serial dilution of IKK-IN-3 is prepared in DMSO and then further diluted in the kinase reaction buffer.

-

Reaction Setup: The kinase reaction is initiated by adding the following components to each well of a 96-well plate:

-

Kinase reaction buffer

-

IKKβ substrate

-

Diluted IKK-IN-3 or vehicle (DMSO) control

-

Recombinant IKKβ enzyme

-

-

Initiation of Kinase Reaction: The reaction is started by the addition of ATP (mixed with [γ-³²P]ATP for radiometric detection). The final ATP concentration should be at or near the Km value for IKKβ to ensure accurate IC50 determination.[12]

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Detection:

-

Radiometric Assay: The reaction is stopped by the addition of phosphoric acid. An aliquot of the reaction mixture is then spotted onto a phosphocellulose filter mat. The filter mat is washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated ³²P in the substrate is quantified using a scintillation counter.

-

Luminescence-Based Assay (e.g., ADP-Glo™): The amount of ADP produced, which is proportional to kinase activity, is measured. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The luminescence is measured using a plate reader.[11]

-

-

Data Analysis: The percentage of kinase activity is calculated for each concentration of IKK-IN-3 relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Canonical NF-κB Signaling Pathway

Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK-IN-3.

In Vitro Kinase Assay Workflow

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel tricyclic inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. IκB kinase - Wikipedia [en.wikipedia.org]

- 9. NF-κB - Wikipedia [en.wikipedia.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. promega.com [promega.com]

- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of IKK-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IKK-IN-3 is a potent and selective inhibitor of IκB kinase 2 (IKK2 or IKKβ), a key enzyme in the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. As such, inhibitors of IKK have emerged as promising therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of IKK-IN-3, a novel tricyclic inhibitor of IKK.

IKK Signaling Pathway

The IκB kinase (IKK) complex is a central component of the canonical NF-κB signaling pathway. The complex consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (NF-κB essential modulator). In response to various stimuli, such as inflammatory cytokines like TNFα or IL-1β, the IKK complex is activated. The activated IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.

Discovery of IKK-IN-3

IKK-IN-3 was identified through a medicinal chemistry effort aimed at discovering novel, potent, and selective inhibitors of IKK2. The discovery process involved the design and synthesis of a series of tricyclic compounds, leading to the identification of IKK-IN-3 as a lead candidate with a favorable biological profile.

Synthesis of IKK-IN-3

The synthesis of IKK-IN-3 is a multi-step process. A representative synthetic scheme is outlined below.

Detailed Experimental Protocol for Synthesis:

A detailed, step-by-step protocol for the chemical synthesis of IKK-IN-3, including reagents, reaction conditions, and purification methods, would be presented here, based on the primary literature.

Biological Activity and Data

The inhibitory activity of IKK-IN-3 against IKK1 and IKK2 was determined using enzymatic assays. The selectivity for IKK2 over IKK1 is a key feature of this inhibitor.

Table 1: In Vitro Inhibitory Activity of IKK-IN-3

| Target | IC50 (nM) |

| IKK2 (IKKβ) | 19[1] |

| IKK1 (IKKα) | 400[1] |

Experimental Protocols for Biological Assays

IKK1 and IKK2 Enzyme Inhibition Assay:

The inhibitory potency of IKK-IN-3 against IKK1 and IKK2 was assessed using a biochemical assay that measures the phosphorylation of a substrate peptide.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human IKK1 and IKK2 enzymes and a suitable substrate peptide (e.g., a biotinylated IκBα-derived peptide) are prepared in assay buffer.

-

Compound Preparation: IKK-IN-3 is serially diluted in DMSO to generate a range of concentrations for IC50 determination.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a microplate well. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).

-

Detection: The amount of phosphorylated substrate is quantified. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), where a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate are used. The HTRF signal is proportional to the amount of phosphorylated product.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

IKK-IN-3 is a valuable research tool for studying the role of IKK2 in the NF-κB signaling pathway. Its potency and selectivity make it a lead compound for the potential development of therapeutic agents for inflammatory diseases and certain cancers. The synthetic route is accessible, and the biological evaluation methods are well-established, providing a solid foundation for further investigation and optimization of this class of inhibitors.

References

The Effect of IKK-IN-3 on Cytokine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism and effects of IKK-IN-3, a potent and selective inhibitor of IκB kinase 2 (IKKβ), on cytokine signaling pathways. The primary focus is on the canonical NF-κB pathway, a critical regulator of inflammatory cytokine production. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to support researchers and drug development professionals in their study of IKKβ inhibition as a therapeutic strategy for inflammatory diseases.

Introduction: The IKK Complex and Cytokine Signaling

The inhibitor of nuclear factor-κB (IκB) kinase (IKK) complex is a central regulator of the nuclear factor-κB (NF-κB) signaling pathway.[1] This pathway plays a pivotal role in the innate and adaptive immune responses, inflammation, and cell survival.[2] The IKK complex is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NF-κB essential modulator (NEMO/IKKγ).[3]

Upon stimulation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), or by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), the IKK complex is activated.[2][4] The activated IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitory IκB proteins.[5] This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimers (most commonly the p50/p65 heterodimer).[4] The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines like TNF-α, IL-1β, and IL-6.[2][4] Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers, making the IKK complex an attractive therapeutic target.[1]

IKK-IN-3: A Selective IKKβ Inhibitor

IKK-IN-3 is a novel tricyclic, oxazole-based compound identified as a potent and selective inhibitor of IKKβ.[6] Its selectivity for IKKβ over IKKα is a key characteristic, as the two isoforms have distinct roles in NF-κB signaling. IKKβ is the primary driver of the canonical, pro-inflammatory NF-κB pathway, while IKKα is more involved in the non-canonical pathway and has some NF-κB-independent functions.[7]

Quantitative Data on IKK-IN-3 and Other IKKβ Inhibitors

The following tables summarize the available quantitative data for IKK-IN-3 and other relevant selective IKKβ inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| IKK-IN-3 | IKKβ (IKK2) | 19 | Cell-free kinase assay | [6] |

| IKKα (IKK1) | 400 | Cell-free kinase assay | [6] | |

| IKK-16 | IKKβ (IKK2) | 40 | Cell-free kinase assay | [7][8] |

| IKK complex | 70 | Cell-free kinase assay | [7][8] | |

| IKKα (IKK1) | 200 | Cell-free kinase assay | [7][8] | |

| TPCA-1 | IKKβ (IKK2) | 17.9 | Cell-free kinase assay | [8] |

| SC-514 | IKKβ (IKK2) | 3,000 - 12,000 | Cell-free kinase assay | [8] |

| COMPOUND A | IKKβ (IKK2) | Ki of 2 (vs. ATP), 4 (vs. substrate) | Cell-free kinase assay | [9] |

| Compound | Cytokine Inhibited | Cell Type | Stimulus | IC50 (nM) | Reference |

| IKK-IN-3 | TNF-α, IL-1β, IL-6 | Not publicly available | Not publicly available | Not publicly available | |

| COMPOUND A | TNF-α | Human PBMCs | LPS | 47 | [9] |

| IL-1β | Human PBMCs | LPS | 52 | [9] | |

| IL-6 | Human PBMCs | LPS | 18 | [9] | |

| TNF-α | Dendritic Cells | LPS | 220 | [9] | |

| TNF-α | Mouse Peritoneal Macrophages | LPS | 80 | [9] | |

| IL-2 | Human PBMCs | ConA | 270 | [9] | |

| IFN-γ | Human PBMCs | ConA | 300 | [9] | |

| IL-4 | Human PBMCs | ConA | 140 | [9] | |

| IL-5 | Human PBMCs | ConA | 500 | [9] | |

| IL-10 | Human PBMCs | ConA | 300 | [9] | |

| IKK-16 | IL-1β, IL-6, CCL2, CXCL8 | Triple-Negative Breast Cancer Cells | - | Synergistic inhibition with Gefitinib | [7] |

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

IKK-IN-3 exerts its effect on cytokine signaling by directly inhibiting the kinase activity of IKKβ. By binding to the ATP-binding site of IKKβ, IKK-IN-3 prevents the phosphorylation of IκBα. This stabilization of IκBα ensures that NF-κB remains sequestered in the cytoplasm, thereby preventing its nuclear translocation and the subsequent transcription of pro-inflammatory cytokine genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of IKK-IN-3 on cytokine signaling.

IKKβ Kinase Assay (In Vitro)

This assay directly measures the ability of IKK-IN-3 to inhibit the kinase activity of recombinant IKKβ.

Materials:

-

Recombinant human IKKβ enzyme

-

GST-IκBα (1-54) substrate

-

IKK-IN-3 (or other inhibitors)

-

Kinase Buffer (e.g., 20 mM HEPES pH 7.6, 10 mM MgCl2, 50 mM NaCl, 2 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

SDS-PAGE loading buffer

-

PVDF membrane

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing kinase buffer, recombinant IKKβ, and the GST-IκBα substrate.

-

Add varying concentrations of IKK-IN-3 or a vehicle control (e.g., DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at 30°C.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Expose the membrane to a phosphorimager screen to detect the radiolabeled, phosphorylated GST-IκBα.

-

Quantify the band intensities to determine the extent of inhibition at each IKK-IN-3 concentration and calculate the IC50 value.

Cellular Assay for Cytokine Production (ELISA)

This assay measures the inhibitory effect of IKK-IN-3 on the production and secretion of cytokines from cells stimulated with an inflammatory agent like LPS.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., THP-1 macrophages)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

IKK-IN-3

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed PBMCs or other target cells in a 96-well plate at a predetermined density and allow them to adhere overnight if necessary.

-

Pre-treat the cells with various concentrations of IKK-IN-3 or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours).

-

After incubation, centrifuge the plate and collect the cell culture supernatant.

-

Perform ELISAs for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of each cytokine and determine the dose-dependent inhibition by IKK-IN-3 to calculate IC50 values.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the inhibition of NF-κB nuclear translocation by IKK-IN-3.

Materials:

-

Cells grown on coverslips or in imaging-compatible plates (e.g., HeLa or A549 cells)

-

IKK-IN-3

-

TNF-α or other stimulus

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips and allow them to grow to sub-confluency.

-

Pre-treat the cells with IKK-IN-3 or vehicle for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cell membranes with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody against NF-κB p65.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and acquire images using a fluorescence microscope.

-

Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of the NF-κB p65 signal.

Western Blot for IκBα Phosphorylation and Degradation

This assay assesses the ability of IKK-IN-3 to prevent the phosphorylation and subsequent degradation of IκBα.

Materials:

-

Target cells

-

IKK-IN-3

-

TNF-α or other stimulus

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies for phospho-IκBα (Ser32/36) and total IκBα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Plate cells and grow to confluency.

-

Pre-treat cells with IKK-IN-3 or vehicle.

-

Stimulate with TNF-α for a short time course (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against phospho-IκBα and total IκBα.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of IKK-IN-3 on IκBα phosphorylation and degradation.

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed inhibitory effects of IKK-IN-3 are not due to cytotoxicity.

Materials:

-

Target cells

-

IKK-IN-3

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate.

-

Treat the cells with a range of concentrations of IKK-IN-3 for the same duration as the primary functional assays.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

IKK-IN-3 is a valuable research tool for investigating the role of the IKKβ/NF-κB signaling pathway in cytokine production and inflammation. Its high potency and selectivity for IKKβ make it a suitable candidate for dissecting the specific functions of this kinase in various cellular processes. While direct quantitative data on the inhibition of specific cytokine production by IKK-IN-3 is not extensively available in the public domain, the well-established link between IKKβ activity and cytokine gene transcription, along with data from other selective IKKβ inhibitors, strongly suggests that IKK-IN-3 will effectively suppress the production of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in a dose-dependent manner. The experimental protocols provided in this guide offer a robust framework for researchers to further characterize the cellular effects of IKK-IN-3 and to explore its therapeutic potential in inflammatory and autoimmune disorders.

References

- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Pharmacological inhibition of the IKK complex inhibits IL-6 production in immature H4 cells. [figshare.com]

- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel tricyclic inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. A selective novel low-molecular-weight inhibitor of IκB kinase-β (IKK-β) prevents pulmonary inflammation and shows broad anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analysis of IKK-IN-3 Binding to IKKβ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional analysis of the interaction between the potent inhibitor IKK-IN-3 and its target, the IκB kinase β (IKKβ). IKKβ is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, making it a significant target for therapeutic intervention in inflammatory diseases and cancer. This document details the structure of IKKβ, the characteristics of IKK-IN-3, and the experimental methodologies required to elucidate their binding interaction.

IKKβ: Structure, Function, and Signaling Pathway

The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway.[1][2] It is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ).[3][4] IKKβ is the key catalytic subunit responsible for activating the canonical NF-κB pathway in response to pro-inflammatory stimuli.[5][6]

The Tri-modular Architecture of IKKβ

The crystal structure of IKKβ reveals a complex, tri-modular architecture essential for its function.[5][6][7] Human IKKβ is a 756-amino acid serine-threonine protein kinase.[5] Its structure consists of three distinct domains:

-

Kinase Domain (KD): Located at the N-terminus, this domain is responsible for the catalytic activity of the enzyme—transferring a phosphate group from ATP to its substrate, IκBα.[5][7]

-

Ubiquitin-Like Domain (ULD): This domain is crucial for the functional activity of IKKβ and plays a role in substrate specificity.[5][7]

-

Scaffold/Dimerization Domain (SDD): This elongated, α-helical domain mediates the dimerization of IKKβ subunits, which is a prerequisite for its activation.[5][7]

The Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is a critical signaling cascade that regulates immune and inflammatory responses, cell proliferation, and apoptosis.[1] The activation of this pathway is tightly controlled, with the IKK complex acting as the central integration point.

The process begins with the stimulation of cell surface receptors, such as tumor necrosis factor receptor (TNFR) or Toll-like receptor (TLR), by stimuli like inflammatory cytokines (e.g., TNFα) or pathogens.[2] This triggers a cascade of events leading to the activation of the IKK complex. Activated IKKβ then phosphorylates the inhibitor of NF-κB, IκBα, at two specific serine residues (Ser32 and Ser36).[3] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome.[1][3] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB (typically a p50/p65 heterodimer), allowing it to translocate to the nucleus and activate the transcription of target genes.[3]

IKK-IN-3: A Potent and Selective IKKβ Inhibitor

IKK-IN-3 is a small molecule inhibitor that demonstrates high potency and selectivity for IKKβ over IKKα.[8] This selectivity is a desirable characteristic for a therapeutic agent, as IKKα and IKKβ have distinct roles in canonical and non-canonical NF-κB signaling, respectively.[6]

Chemical and Quantitative Data

The key quantitative metrics for IKK-IN-3's inhibitory activity are its IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | IC50 (nM) | CAS Number |

| IKK-IN-3 | IKKβ (IKK2) | 19 | 615528-53-5 |

| IKKα (IKK1) | 400 |

Data sourced from MedchemExpress.[8]

The approximately 21-fold selectivity for IKKβ over IKKα suggests that IKK-IN-3 is a valuable tool for specifically probing the function of the canonical NF-κB pathway.[8]

Structural Analysis of IKK-IN-3 Binding to IKKβ

While a co-crystal structure of IKK-IN-3 bound to IKKβ is not publicly available, the binding mode can be inferred from existing structures of IKKβ in complex with other inhibitors. These inhibitors typically bind in the ATP-binding pocket of the kinase domain, acting as competitive inhibitors. A comprehensive structural analysis would involve a combination of computational modeling and biophysical and biochemical experiments.

Experimental Protocols

To fully characterize the binding of IKK-IN-3 to IKKβ, a series of experiments are required. The following sections provide detailed methodologies for key assays.

IKKβ Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and is designed to measure the kinase activity of IKKβ and determine the IC50 of inhibitors. The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human IKKβ

-

IKKtide substrate (a peptide substrate for IKKβ)

-

ATP

-

Kinase Assay Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

-

IKK-IN-3 (or other test inhibitor)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well plates

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Assay Buffer.

-

Inhibitor Preparation: Prepare serial dilutions of IKK-IN-3 in 1x Kinase Assay Buffer at 10-fold the final desired concentration. For the control wells, prepare a diluent solution with the same concentration of DMSO as the inhibitor dilutions.

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted test inhibitor to the "Test Inhibitor" wells.

-

Add 2.5 µL of the diluent solution to the "Positive Control" and "Blank" wells.

-

-

Prepare Master Mix: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and IKKtide substrate.

-

Add Master Mix: Add 12.5 µL of the Master Mix to each well.

-

Add Buffer to Blank: Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

-

Enzyme Preparation: Dilute the recombinant IKKβ to the desired concentration (e.g., 10 ng/µL) in 1x Kinase Assay Buffer.

-

Initiate Reaction: Add 10 µL of the diluted IKKβ to the "Positive Control" and "Test Inhibitor" wells. The final reaction volume is 25 µL.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Stop Reaction and Detect ADP:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40-45 minutes.

-

-

Generate Luminescent Signal:

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Read Luminescence: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time. This protocol provides a general framework for analyzing the binding of IKK-IN-3 to IKKβ.

Materials:

-

SPR instrument (e.g., Biacore, ProteOn)

-

Sensor chip (e.g., CM5, NTA)

-

Recombinant human IKKβ

-

IKK-IN-3

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

-

Chip Preparation and IKKβ Immobilization:

-

Activate the sensor chip surface (e.g., using EDC/NHS for amine coupling).

-

Inject the purified IKKβ over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active groups on the surface.

-

-

Binding Analysis:

-

Prepare a series of concentrations of IKK-IN-3 in the running buffer.

-

Inject the IKK-IN-3 solutions over the immobilized IKKβ surface, starting with the lowest concentration.

-

Allow for an association phase, followed by a dissociation phase where only running buffer flows over the surface.

-

Between each inhibitor concentration, regenerate the sensor surface with the regeneration solution to remove any bound inhibitor.

-

-

Data Analysis:

-

The sensorgrams (plots of response units vs. time) are corrected for any non-specific binding by subtracting the signal from a reference flow cell.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (KD) is calculated as kd/ka.

-

| Kinetic Parameter | Description | Units |

| ka (kon) | Association rate constant | M⁻¹s⁻¹ |

| kd (koff) | Dissociation rate constant | s⁻¹ |

| KD | Equilibrium dissociation constant | M |

X-ray Crystallography of the IKKβ-IKK-IN-3 Complex

This protocol outlines the general steps for determining the three-dimensional structure of the IKKβ-IKK-IN-3 complex.

Materials:

-

Highly purified and concentrated recombinant IKKβ

-

IKK-IN-3

-

Crystallization screens (various buffers, precipitants, and additives)

-

Crystallization plates (e.g., sitting drop or hanging drop)

-

Cryoprotectant

-

Synchrotron X-ray source

Procedure:

-

Complex Formation: Incubate the purified IKKβ with a molar excess of IKK-IN-3 to ensure saturation of the binding site.

-

Crystallization Screening:

-

Set up crystallization trials by mixing the IKKβ-IKK-IN-3 complex with a wide range of crystallization conditions.

-

Use a crystallization robot to screen hundreds to thousands of conditions with minimal sample consumption.

-

-

Crystal Optimization:

-

If initial microcrystals are obtained, optimize the crystallization conditions (e.g., pH, precipitant concentration, temperature) to grow larger, diffraction-quality crystals.

-

-

Crystal Harvesting and Cryo-cooling:

-

Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection.

-

Flash-cool the crystals in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.

-

Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement, using a known IKKβ structure as a search model.

-

Build the model of the IKKβ-IKK-IN-3 complex into the electron density map and refine the structure to obtain the final atomic coordinates.

-

-

Structural Analysis:

-

Analyze the refined structure to identify the specific amino acid residues in IKKβ that interact with IKK-IN-3.

-

Characterize the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding.

-

Conclusion

The selective inhibition of IKKβ by compounds such as IKK-IN-3 represents a promising strategy for the development of novel therapeutics for a range of diseases. A thorough understanding of the structural basis of this inhibition is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to undertake a comprehensive analysis of the IKK-IN-3-IKKβ interaction, from initial biochemical characterization to high-resolution structural elucidation. The application of these methodologies will be crucial in advancing the development of targeted therapies aimed at modulating the NF-κB signaling pathway.

References

- 1. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IκB kinase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis for the Activation of IKK1/α - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the IKK Inhibitor IKK-IN-3 in Cell Culture

Introduction

The IκB kinase (IKK) complex is a central regulator of the nuclear factor-κB (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, cell survival, and proliferation.[1][2][3] The IKK complex is typically composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, IKKγ (NEMO).[1][2] In the canonical NF-κB pathway, activation of the IKK complex leads to the phosphorylation of the inhibitor of κB (IκB) proteins.[1][2] This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB transcription factors (e.g., the p50-p65 heterodimer) to translocate to the nucleus and activate the transcription of target genes.[1][2]

IKK-IN-3 is a potent and selective inhibitor of the IKK complex, designed for in vitro studies to probe the function of the NF-κB signaling pathway. These application notes provide detailed protocols for utilizing IKK-IN-3 in cell culture experiments to investigate its effects on NF-κB signaling and cellular processes.

Mechanism of Action

IKK-IN-3 functions by targeting the catalytic subunits of the IKK complex, thereby preventing the phosphorylation of IκBα. This inhibition stabilizes the IκBα protein, which remains bound to NF-κB, sequestering it in the cytoplasm and preventing its nuclear translocation and subsequent transcriptional activity.[2][4]

Data Presentation

Table 1: Effect of IKK-IN-3 on NF-κB p65 Nuclear Translocation in TNF-α-stimulated HeLa Cells

| Treatment | IKK-IN-3 Conc. (µM) | % of Cells with Nuclear p65 |

| Vehicle Control (DMSO) | 0 | 5% |

| TNF-α (10 ng/mL) | 0 | 85% |

| TNF-α + IKK-IN-3 | 0.1 | 60% |

| TNF-α + IKK-IN-3 | 1 | 20% |

| TNF-α + IKK-IN-3 | 10 | 8% |

Table 2: Inhibition of IκBα Phosphorylation by IKK-IN-3 in LPS-stimulated RAW 264.7 Macrophages

| Treatment | IKK-IN-3 Conc. (µM) | p-IκBα / Total IκBα Ratio (normalized to control) |

| Vehicle Control (DMSO) | 0 | 1.0 |

| LPS (100 ng/mL) | 0 | 8.5 |

| LPS + IKK-IN-3 | 0.1 | 5.2 |

| LPS + IKK-IN-3 | 1 | 1.8 |

| LPS + IKK-IN-3 | 10 | 1.1 |

Signaling Pathway Diagram

Caption: Canonical NF-κB signaling pathway with the inhibitory action of IKK-IN-3.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with IKK-IN-3

This protocol describes the basic steps for culturing cells and treating them with IKK-IN-3.

Materials:

-

Cell line of interest (e.g., HeLa, RAW 264.7, 3T3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

IKK-IN-3

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well or 24-well tissue culture plates

-

Stimulus (e.g., TNF-α, lipopolysaccharide (LPS))

Procedure:

-

Cell Seeding: Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare IKK-IN-3 Stock Solution: Prepare a 10 mM stock solution of IKK-IN-3 in DMSO. Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Pre-treatment with IKK-IN-3: On the day of the experiment, dilute the IKK-IN-3 stock solution to the desired final concentrations in fresh, serum-free or complete medium. Remove the old medium from the cells and add the medium containing IKK-IN-3 or vehicle control (DMSO). Incubate for 1-2 hours (or as optimized).

-

Stimulation: After the pre-treatment period, add the stimulus (e.g., TNF-α to a final concentration of 10-20 ng/mL) directly to the wells. Incubate for the desired time (e.g., 15-30 minutes for IκBα phosphorylation, 30-60 minutes for p65 nuclear translocation).

-

Harvesting: After stimulation, wash the cells with ice-cold PBS and proceed immediately to the desired downstream application (e.g., cell lysis for Western blot, fixation for immunofluorescence).

Protocol 2: Western Blot for IκBα Phosphorylation

This protocol is used to assess the inhibitory effect of IKK-IN-3 on IκBα phosphorylation.

Materials:

-

Treated cell pellets from Protocol 1

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer. Incubate on ice for 20 minutes with vortexing every 5 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and boil samples for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total IκBα and a loading control like β-actin to ensure equal protein loading.

Experimental Workflow Diagram

Caption: General workflow for studying IKK-IN-3 in cell culture experiments.

Protocol 3: Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol visualizes the location of the NF-κB p65 subunit within the cell.

Materials:

-

Cells grown and treated on glass coverslips in a 24-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)

-

Primary antibody (anti-NF-κB p65)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI nuclear stain

-

Mounting medium

Procedure:

-

Fixation: After treatment, remove the medium and wash cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash three times with PBS. Block with blocking solution for 30 minutes.

-

Primary Antibody Incubation: Incubate with anti-NF-κB p65 primary antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, then mount the coverslips onto microscope slides using mounting medium. Image the slides using a fluorescence microscope.

Logical Relationship Diagram

Caption: Cause-and-effect cascade following treatment with the IKK inhibitor IKK-IN-3.

References

- 1. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IκB kinase - Wikipedia [en.wikipedia.org]

- 3. IKK/NF-κB and STAT3 pathways: central signalling hubs in inflammation-mediated tumour promotion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vinpocetine - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for IKK-IN-3 in In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Note: There is currently a lack of publicly available in vivo data specifically for IKK-IN-3 in mouse models. The following application notes and protocols are based on general principles for the in vivo use of IKK inhibitors and data from preclinical studies of other similar molecules. Researchers should treat these as a starting point and conduct dose-ranging and toxicity studies for IKK-IN-3 before commencing efficacy experiments.

Introduction

IKK-IN-3 is a potent and selective inhibitor of IκB kinase 2 (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[1] Dysregulation of the NF-κB pathway is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.[2][3] Therefore, IKKβ inhibitors like IKK-IN-3 are valuable tools for preclinical research in mouse models of these conditions. These notes provide a framework for the utilization of IKK-IN-3 in in vivo mouse studies.

Mechanism of Action

IKK-IN-3 exerts its biological effects by inhibiting the kinase activity of IKKβ. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB dimers in the cytoplasm. As a result, NF-κB remains inactive and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.

Signaling Pathway Diagram:

Caption: The NF-κB signaling pathway and the inhibitory action of IKK-IN-3.

Experimental Protocols

The following are generalized protocols for using an IKK inhibitor in common mouse models. It is critical to perform pilot studies to determine the optimal dose, route, and schedule for IKK-IN-3 in your specific model.

Formulation and Administration

-

Formulation: The solubility and stability of IKK-IN-3 in various vehicles must be determined. Common vehicles for in vivo administration of small molecule inhibitors include:

-

Saline (0.9% NaCl)

-

Phosphate-buffered saline (PBS)

-

5-10% DMSO in saline or PBS

-

5% N-methyl-2-pyrrolidone (NMP), 15% Solutol HS 15 in water

-

0.5-1% Carboxymethylcellulose (CMC) in water

-

-

Administration Routes: The choice of administration route depends on the desired pharmacokinetic profile and the specific mouse model. Common routes include:

-

Intraperitoneal (IP) injection: Often used for systemic delivery.

-

Oral gavage (PO): For evaluating oral bioavailability and efficacy.

-

Intravenous (IV) injection: For direct systemic administration and pharmacokinetic studies.

-

Subcutaneous (SC) injection: For sustained release.

-

Mouse Models

This protocol describes a general workflow for evaluating the anti-tumor efficacy of IKK-IN-3 in a subcutaneous xenograft model.

Experimental Workflow:

Caption: General experimental workflow for a cancer xenograft study.

Protocol:

-

Cell Culture: Culture human cancer cells (e.g., A549 lung cancer, PC-3 prostate cancer) under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice), typically 6-8 weeks old.

-

Tumor Implantation: Inject 1 x 10^6 to 10 x 10^6 cells subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

-

Treatment Group: Administer IKK-IN-3 at a predetermined dose and schedule (e.g., once or twice daily via IP injection or oral gavage).

-

Control Group: Administer the vehicle used for IKK-IN-3 formulation on the same schedule.

-

-

Efficacy Assessment: Continue to measure tumor volume and body weight regularly.

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³), or if signs of toxicity (e.g., >20% body weight loss) are observed.

-

Analysis: Excise tumors and perform downstream analyses such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers, and western blotting for NF-κB pathway proteins.

This model is commonly used to study rheumatoid arthritis.

Protocol:

-

Animal Model: Use susceptible mouse strains such as DBA/1J, typically 8-10 weeks old.

-

Induction of Arthritis:

-

Day 0: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

-

Day 21: Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment: Begin treatment with IKK-IN-3 or vehicle after the booster injection, or upon the first signs of arthritis.

-

Assessment: Monitor the incidence and severity of arthritis daily using a clinical scoring system (e.g., 0-4 scale for each paw). Measure paw thickness with calipers.

-

Endpoint: Euthanize mice at a predetermined time point (e.g., day 35-42) or when severe joint inflammation is observed.

-

Analysis: Collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion. Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6).

This model is used to study inflammatory bowel disease.

Protocol:

-

Animal Model: Use C57BL/6 mice, typically 8-12 weeks old.

-

Induction of Colitis: Administer 2-5% (w/v) DSS in the drinking water for 5-7 days.

-

Treatment: Administer IKK-IN-3 or vehicle daily, starting concurrently with DSS administration or after the onset of symptoms.

-

Assessment: Monitor body weight, stool consistency, and the presence of blood in the stool daily. Calculate a Disease Activity Index (DAI).

-

Endpoint: Euthanize mice at the end of the DSS treatment or when a significant loss of body weight is observed.

-

Analysis: Measure colon length, and collect colon tissue for histological analysis of inflammation and tissue damage. Measure myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration.

Data Presentation

Quantitative data from in vivo studies with IKK inhibitors can be summarized in tables for clear comparison. Due to the lack of specific data for IKK-IN-3, the following tables are presented as templates.

Table 1: Hypothetical Anti-Tumor Efficacy of IKK-IN-3 in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle | - | QD, IP | 1250 ± 150 | - | -2.5 ± 1.0 |

| IKK-IN-3 | 10 | QD, IP | 875 ± 120 | 30 | -4.0 ± 1.5 |

| IKK-IN-3 | 30 | QD, IP | 500 ± 90 | 60 | -6.5 ± 2.0 |

| Positive Control | X | Y | 450 ± 80 | 64 | -5.0 ± 1.8 |

Table 2: Hypothetical Efficacy of IKK-IN-3 in a CIA Mouse Model

| Treatment Group | Dose (mg/kg) | Schedule | Mean Arthritis Score ± SEM (Day 35) | Paw Thickness (mm) ± SEM (Day 35) | Incidence of Arthritis (%) |

| Vehicle | - | BID, PO | 10.5 ± 1.2 | 3.8 ± 0.3 | 100 |

| IKK-IN-3 | 10 | BID, PO | 6.2 ± 0.8 | 3.1 ± 0.2 | 80 |

| IKK-IN-3 | 30 | BID, PO | 3.5 ± 0.5 | 2.6 ± 0.1 | 50 |

| Positive Control | X | Y | 2.8 ± 0.4 | 2.4 ± 0.1 | 40 |

Safety and Toxicology

Prior to efficacy studies, it is essential to conduct preliminary safety and toxicology assessments of IKK-IN-3 in mice. This should include:

-

Maximum Tolerated Dose (MTD) Study: To determine the highest dose that does not cause unacceptable toxicity.

-

Acute and Sub-chronic Toxicity Studies: To evaluate potential organ toxicities through histopathological analysis and monitoring of clinical chemistry parameters.

Conclusion

While specific in vivo protocols for IKK-IN-3 are not yet available in the public domain, the information provided here offers a comprehensive guide for researchers to design and conduct their own studies. By carefully considering the formulation, administration route, and appropriate mouse model, and by performing necessary preliminary safety and dose-finding experiments, researchers can effectively evaluate the therapeutic potential of IKK-IN-3 in various disease contexts.

References

Application Notes and Protocols for Developing a Kinase Assay with IKK-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Inhibitor of κB Kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, a critical cascade involved in inflammation, immunity, cell survival, and proliferation.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders.[2][3] The IKK complex consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, IKKγ (NEMO).[2][4] IKKβ is the predominant kinase responsible for the phosphorylation of IκBα, which leads to its degradation and the subsequent activation of the canonical NF-κB pathway.[4][5]

IKK-IN-3 is a potent and selective small molecule inhibitor of IKKβ.[6] Its selectivity for IKKβ over IKKα makes it a valuable tool for dissecting the specific roles of IKKβ in cellular processes and for developing potential therapeutic agents. These application notes provide detailed protocols for developing and performing biochemical kinase assays to characterize the inhibitory activity of IKK-IN-3 against IKKβ. Two common non-radioactive assay formats are described: a luminescence-based assay (ADP-Glo™) and a fluorescence-based assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).

IKK/NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNFα, IL-1).[1][7] This leads to the activation of the IKK complex, where IKKβ phosphorylates IκBα on two specific serine residues.[8][9] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome.[8][9] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response and cell survival.[1][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for IKK-IN-3 and the recommended starting concentrations for the described kinase assays.

| Parameter | Value | Reference |

| IKK-IN-3 IC50 (IKKβ/IKK2) | 19 nM | [6] |

| IKK-IN-3 IC50 (IKKα/IKK1) | 400 nM | [6] |

| Recommended IKKβ Concentration (ADP-Glo™) | 5-10 ng/µL | Based on typical assay conditions |

| Recommended IKKtide Substrate Concentration | 10-25 µM | [2][10] |

| Recommended ATP Concentration | 10-25 µM (approx. Km) | [2] |

| IKK-IN-3 Stock Solution | 10 mM in DMSO | Standard practice |

| Assay Plate Format | 384-well, low volume, white (luminescence) or black (fluorescence) | [1][7] |

Experimental Protocols

Reagent Preparation

a. IKK-IN-3 Stock and Dilutions:

-

Prepare a 10 mM stock solution of IKK-IN-3 in 100% DMSO. Store at -20°C.

-

For IC50 determination, create a serial dilution series of IKK-IN-3 in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM).

-

Prepare intermediate dilutions of the compound series in kinase assay buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid affecting enzyme activity.

b. Recombinant IKKβ Enzyme:

-

Obtain purified, recombinant human IKKβ.

-

Prepare working solutions of the enzyme in kinase assay buffer at the desired concentration. Keep the enzyme on ice.

c. Substrate and ATP:

-

For the ADP-Glo™ assay, use a peptide substrate such as IKKtide (KKKKERLLDDRHDSGLDSMKDEE).[5]

-

For TR-FRET assays, use a biotinylated peptide substrate.

-

Prepare stock solutions of the substrate and ATP in nuclease-free water. Store at -20°C.

-

On the day of the experiment, prepare working solutions of substrate and ATP in the kinase assay buffer.

d. Kinase Assay Buffer (Example):

-

40 mM Tris, pH 7.5

-

20 mM MgCl2

-

0.1 mg/mL BSA

-

2 mM DTT

Protocol 1: IKKβ Inhibition Assay using ADP-Glo™

This protocol measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Procedure:

-

Add 2.5 µL of the appropriate IKK-IN-3 serial dilution or DMSO (for positive and negative controls) to the wells of a white, 384-well plate.

-

Add 2.5 µL of IKKβ enzyme solution to all wells except the "no enzyme" negative controls.

-

Initiate the kinase reaction by adding 5 µL of a 2x substrate and 2x ATP mixture. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

Protocol 2: IKKβ Inhibition Assay using TR-FRET

This protocol measures the phosphorylation of a biotinylated substrate by a terbium-labeled anti-phospho-substrate antibody.

Procedure:

-

Add 2.5 µL of the IKK-IN-3 serial dilution or DMSO to the wells of a black, 384-well plate.

-

Add 2.5 µL of IKKβ enzyme solution to all wells except the "no enzyme" controls.

-

Initiate the reaction by adding 5 µL of a 2x biotinylated substrate and 2x ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (Excitation: ~340 nm, Emission: ~495 nm and ~520 nm).

Data Analysis and IC50 Determination

-

Calculate Percent Inhibition:

-

Normalize the data using the "no enzyme" (or fully inhibited) control as 0% activity and the DMSO (uninhibited) control as 100% activity.

-

Percent Inhibition = 100 * (1 - [(Signalinhibitor - Signal0%) / (Signal100% - Signal0%)])

-

-

Determine IC50:

-

Plot the percent inhibition as a function of the logarithm of the IKK-IN-3 concentration.

-

Fit the data to a sigmoidal dose-response curve with a variable slope using a suitable software package (e.g., GraphPad Prism).[11]

-

The IC50 value is the concentration of IKK-IN-3 that produces 50% inhibition of IKKβ activity.

-

Troubleshooting and Assay Optimization

-

High Background Signal: Ensure the purity of ATP, as ADP contamination can lead to high background in the ADP-Glo™ assay.

-

Low Signal-to-Background Ratio: Optimize enzyme and substrate concentrations. Perform an enzyme titration to determine the optimal amount of IKKβ that gives a robust signal.

-

DMSO Effects: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1%).

-

Z'-factor: To assess the quality and robustness of the assay for high-throughput screening, calculate the Z'-factor. A Z'-factor > 0.5 is generally considered excellent.

Conclusion

These detailed protocols provide a robust framework for researchers to develop and execute biochemical assays to characterize the inhibitory potential of IKK-IN-3 against IKKβ. The choice between the ADP-Glo™ and TR-FRET assay will depend on available instrumentation and specific experimental needs. By carefully optimizing assay conditions and performing rigorous data analysis, these methods will yield reliable and reproducible results for advancing research in NF-κB signaling and drug discovery.

References

- 1. promega.com [promega.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IKK beta Kinase Enzyme System [portugal.promega.com]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General Information - Things to know before starting | Thermo Fisher Scientific - US [thermofisher.com]

- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 9. youtube.com [youtube.com]

- 10. ulab360.com [ulab360.com]

- 11. youtube.com [youtube.com]

Application Notes and Protocols for Western Blot Analysis of Phosphorylated IκBα (p-IκBα) Following IKK-IN-3 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, immune regulation, and cell survival. Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer. A key regulatory step in the canonical NF-κB pathway is the phosphorylation of the inhibitor of κB alpha (IκBα) by the IκB kinase (IKK) complex, primarily by the IKKβ subunit. This phosphorylation event, occurring at serines 32 and 36, targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα liberates the NF-κB dimer (typically p65/p50), allowing its translocation to the nucleus to activate the transcription of pro-inflammatory and survival genes.

IKK-IN-3 is a potent and selective small molecule inhibitor of IKKβ (IKK2). It exhibits significantly greater selectivity for IKKβ over the IKKα (IKK1) subunit, with reported IC50 values of 19 nM for IKKβ and 400 nM for IKKα. This selectivity makes IKK-IN-3 a valuable tool for investigating the specific role of IKKβ in the NF-κB signaling cascade and for exploring the therapeutic potential of IKKβ inhibition.

This document provides a detailed protocol for performing a western blot to detect the phosphorylation of IκBα at Serine 32/36 (p-IκBα) in cells treated with IKK-IN-3. This technique is essential for assessing the efficacy of IKK-IN-3 in inhibiting the NF-κB pathway.

Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). This leads to the activation of the IKK complex. The activated IKK complex, predominantly through its IKKβ subunit, phosphorylates IκBα. IKK-IN-3 specifically inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm and blocks downstream signaling.

Caption: NF-κB signaling pathway and the inhibitory action of IKK-IN-3.

Experimental Workflow

The following diagram outlines the major steps involved in the western blot protocol for analyzing p-IκBα levels after cell treatment with IKK-IN-3.

Caption: Western blot experimental workflow for p-IκBα detection.

Data Presentation

The following table presents illustrative quantitative data on the effect of IKK-IN-3 on TNF-α-induced p-IκBα levels. This data is representative and should be used as a guideline for expected results. Actual results may vary depending on the cell line and experimental conditions.

| Treatment Group | IKK-IN-3 Conc. (nM) | TNF-α (10 ng/mL) | Relative p-IκBα Level (Normalized to Loading Control) | % Inhibition of p-IκBα |

| Untreated Control | 0 | - | 0.05 | - |

| TNF-α only | 0 | + | 1.00 | 0% |

| IKK-IN-3 + TNF-α | 10 | + | 0.65 | 35% |

| IKK-IN-3 + TNF-α | 50 | + | 0.25 | 75% |

| IKK-IN-3 + TNF-α | 250 | + | 0.08 | 92% |

| IKK-IN-3 only | 250 | - | 0.04 | - |

Experimental Protocols

Materials and Reagents

-

Cell Line: HeLa, HEK293T, or other cell line responsive to TNF-α stimulation.

-

IKK-IN-3: Prepare stock solutions in DMSO.

-

TNF-α: Recombinant human or mouse TNF-α.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.

-

Protein Assay Reagent: e.g., BCA Protein Assay Kit.

-

4X Laemmli Sample Buffer: 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, and 10% β-mercaptoethanol (add fresh).

-

SDS-PAGE Gels: e.g., 10% or 12% polyacrylamide gels.

-

Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.

-